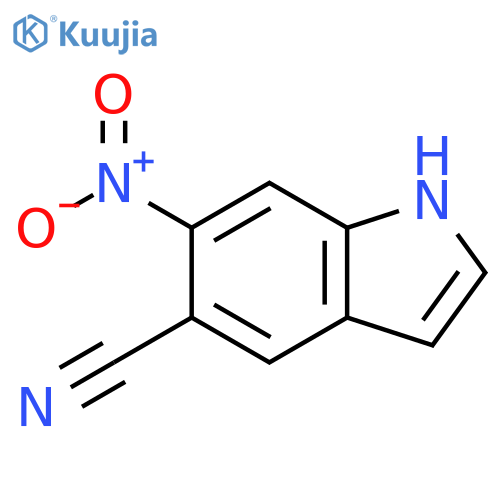

Cas no 1423120-44-8 (6-NITRO-1H-INDOLE-5-CARBONITRILE)

1423120-44-8 structure

商品名:6-NITRO-1H-INDOLE-5-CARBONITRILE

CAS番号:1423120-44-8

MF:C9H5N3O2

メガワット:187.154901266098

CID:4603564

6-NITRO-1H-INDOLE-5-CARBONITRILE 化学的及び物理的性質

名前と識別子

-

- 6-NITRO-1H-INDOLE-5-CARBONITRILE

-

- インチ: 1S/C9H5N3O2/c10-5-7-3-6-1-2-11-8(6)4-9(7)12(13)14/h1-4,11H

- InChIKey: FZVFWJYBLJPWDV-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(C#N)C([N+]([O-])=O)=C2)C=C1

6-NITRO-1H-INDOLE-5-CARBONITRILE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A199010994-1g |

6-Nitro-1H-indole-5-carbonitrile |

1423120-44-8 | 95% | 1g |

828.24 USD | 2021-06-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00946572-1g |

6-Nitro-1h-indole-5-carbonitrile |

1423120-44-8 | 95% | 1g |

¥5509.0 | 2024-04-17 |

6-NITRO-1H-INDOLE-5-CARBONITRILE 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

4. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1423120-44-8 (6-NITRO-1H-INDOLE-5-CARBONITRILE) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬